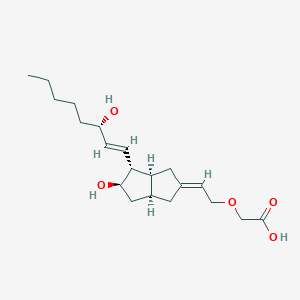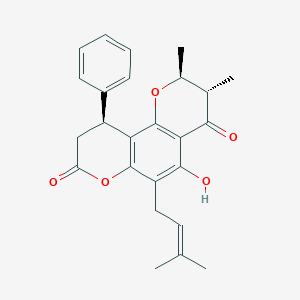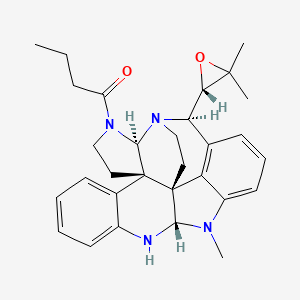
Xenon-129
Descripción general
Descripción
Xenon-129 is a stable isotope of xenon with a relative atomic mass of 128.904780 . It is a hyperpolarized contrast agent that is inhaled before an MRI to help diagnose problems in the lungs . This medicine is to be used only by or under the direct supervision of a doctor .
Synthesis Analysis
Hyperpolarized Xenon-129 is chemically identical to non-polarized Xenon-129 . The development of xenon biosensors has focused on modifying organic host molecules (e.g., cryptophanes) via diverse conjugation chemistries .
Molecular Structure Analysis
The 129Xe atom has a nuclear spin equal to ½, and in the nuclear magnetic resonance (NMR) spectrum, it gives a sharp peak whose chemical change is sensitive to the environment . The 129Xe NMR chemical shift is extremely sensitive to interactions with its chemical environment .
Chemical Reactions Analysis
The 129Xe NMR chemical shift is extremely sensitive to interactions with its chemical environment . This sensitivity has been exploited for studies of low-surface-area materials, in low-concentration and time resolution experiments, for polarization transfer to other nuclei, and for imaging .
Physical And Chemical Properties Analysis
Xenon-129 has a mass number of 129, an atomic number of 54, and 75 neutrons . Its isotopic mass is 128.90478086 (4) u and its nuclide mass is 128.8751595 u . It has a nuclear spin and parity of 1/2+ and a magnetic dipole moment of -0.777961 (16) .
Aplicaciones Científicas De Investigación
NMR Sensitivity and Biological Probing
Xenon-129 (129Xe) has been effectively used in nuclear magnetic resonance (NMR) studies due to its sensitivity to environmental changes. Miller et al. (1981) demonstrated that despite xenon's chemical inertness, its interaction with various environments, such as solvents, proteins, and membranes, can be probed using 129Xe NMR, revealing a range of chemical shifts significantly larger than those found in more common nuclei like 13C (Miller et al., 1981). This makes 129Xe a valuable tool for studying biological systems.
Xenon-Protein Interactions
Rubin et al. (2001) expanded on the application of 129Xe NMR by studying how xenon-protein interactions influence 129Xe chemical shifts in aqueous solutions. Their findings suggested xenon as a potential biomolecular probe, especially in understanding how macromolecular properties like structure and charge affect xenon's behavior in biological environments (Rubin et al., 2001).
Probing Porous Solids
In materials science, particularly for porous solids, 129Xe NMR has proven valuable. Bonardet et al. (1999) and Weiland et al. (2016) highlighted the sensitivity of xenon atoms to their local environments, making 129Xe NMR an effective technique for investigating the structure of porous materials like microporous and mesoporous solids (Bonardet et al., 1999), (Weiland et al., 2016).
Xenon Isotope Dating
In geochronology, 129Xe has been utilized in isotopic dating methods. For example, Hohenberg (1967) used 129Xe for dating the Shallowater enstatite achondrite, providing insights into the early solar system and the timing of meteorite formation (Hohenberg, 1967).
Environmental Monitoring
129Xe also plays a role in environmental science. The study of the isotopic ratio of 129I/127I in seaweed by Toh et al. (2002), which involves the reaction of xenon with cosmic rays, provided important insights into environmental radioactive iodine levels (Toh et al., 2002).
Direcciones Futuras
Hyperpolarized 129Xe MRI of the brain has the potential to become a valuable novel perfusion imaging technique and has the potential to be used in the clinical setting in the future . The future of low field hyperpolarized gas MRI is posed as being a clinically-accessible and versatile imaging method, circumventing the siting restrictions of conventional high field scanners and bringing point-of-care pulmonary imaging to global facilities .
Propiedades
IUPAC Name |
xenon-129 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Xe/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNFHKCVQCLJFQ-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Xe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[129Xe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Xe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028031 | |
| Record name | Xenon-129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.90478086 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xenon-129 | |
CAS RN |
13965-99-6 | |
| Record name | Xenon Xe-129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013965996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenon Xe-129 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17386 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xenon-129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XENON XE-129 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C7571UDT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes xenon-129 suitable for lung imaging?
A1: Unlike conventional proton-based MRI, which suffers from low signal in the air-filled lungs, ¹²⁹Xe MRI utilizes the unique properties of hyperpolarized ¹²⁹Xe gas. This non-radioactive gas can be "magnetized" to a high degree, significantly boosting its MRI signal. ¹²⁹Xe is also highly soluble in lipids, allowing it to cross the air-blood barrier and provide information about gas exchange within the lung tissue. [, , , ]
Q2: How does hyperpolarized xenon-129 provide functional information about the lungs?
A2: ¹²⁹Xe MRI can generate images reflecting ventilation, gas exchange, and even microscopic lung structure. By analyzing the distribution and signal intensity of inhaled hyperpolarized ¹²⁹Xe, researchers can visualize ventilation defects [, , ], quantify gas uptake by lung tissue and blood [, , ], and assess parameters like alveolar size and diffusion properties [, ].
Q3: Can xenon-129 MRI distinguish between different types of lung diseases?
A3: Research suggests that ¹²⁹Xe MRI can differentiate between various lung diseases. For instance, studies have shown differences in ¹²⁹Xe MRI patterns between patients with chronic obstructive pulmonary disease (COPD) and those with idiopathic pulmonary fibrosis (IPF) [, ]. These differences are related to the distinct physiological changes associated with each condition.
Q4: What are the advantages of xenon-129 MRI over other lung imaging techniques?
A4: ¹²⁹Xe MRI offers several advantages:* Non-invasive and radiation-free: It does not involve ionizing radiation, making it safe for repeated use, even in sensitive populations like children [].* Functional and anatomical information: It provides both anatomical and functional details about the lungs, offering a more comprehensive assessment. [, ]* Sensitive to early changes: Studies indicate that ¹²⁹Xe MRI may detect subtle functional changes in the lungs before they become apparent with conventional methods like spirometry. []
Q5: Are there any limitations to using xenon-129 MRI?
A5: While promising, ¹²⁹Xe MRI faces some limitations:* Limited availability: Specialized equipment for hyperpolarizing xenon is not universally available. []* Cost: ¹²⁹Xe MRI can be more expensive than some conventional lung function tests. [] * Breath-hold requirements: Acquiring high-quality images often requires breath-holds, which can be challenging for some patients. []
Q6: How is hyperpolarized xenon-129 produced for clinical use?
A6: Hyperpolarization of ¹²⁹Xe is typically achieved through spin-exchange optical pumping (SEOP) [, ]. This method involves transferring angular momentum from circularly polarized laser light to rubidium atoms, followed by a spin exchange collision with ¹²⁹Xe atoms, resulting in a highly polarized xenon gas. [, ]
Q7: What are the future directions for xenon-129 MRI in lung imaging?
A7: Ongoing research aims to: * Improve ¹²⁹Xe polarization technology: Researchers are exploring novel approaches to enhance polarization efficiency and reduce costs, facilitating wider clinical adoption. [, , ]* Develop new imaging sequences and analysis techniques: This will enable the extraction of more detailed and specific information about lung microstructure and function. [, , ]* Validate ¹²⁹Xe MRI as a biomarker in clinical trials: Studies are underway to evaluate its potential in monitoring treatment response and predicting disease progression. [, , ]
Q8: How is xenon-129 used in material science?
A8: ¹²⁹Xe serves as a sensitive probe for studying the structure and dynamics of porous materials, such as zeolites and aerogels. Its NMR chemical shift is highly sensitive to the local environment, providing information about pore size, shape, and surface properties. [, , ]
Q9: What are the advantages of using xenon-129 NMR in material science?
A9: ¹²⁹Xe NMR offers unique insights into porous materials:* Sensitivity to local environment: The ¹²⁹Xe chemical shift is highly responsive to changes in its surroundings, allowing for detailed characterization of pore properties. [, , ]* Non-destructive: ¹²⁹Xe NMR is a non-destructive technique, preserving the integrity of the material being studied.* Versatility: It can be applied to a wide range of porous materials, including zeolites, mesoporous silica, and metal-organic frameworks. [, , ]
Q10: What are some specific examples of how xenon-129 NMR has advanced material science?
A10: ¹²⁹Xe NMR has contributed to:* Understanding adsorption phenomena: By studying how xenon interacts with different surfaces, researchers gain insights into adsorption mechanisms and selectivity. [, , ]* Characterizing pore size and shape: ¹²⁹Xe NMR chemical shift can be used to determine pore size distributions and identify different pore geometries. [, , ]* Probing dynamic processes: ¹²⁹Xe NMR can track the diffusion of xenon within porous materials, providing information about connectivity and transport properties. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid methyl ester](/img/structure/B1251124.png)


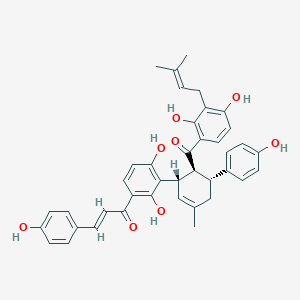
![(E)-3-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B1251132.png)
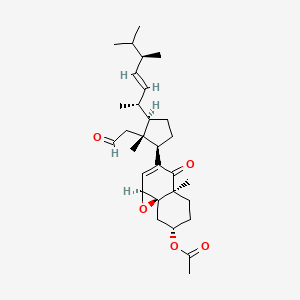
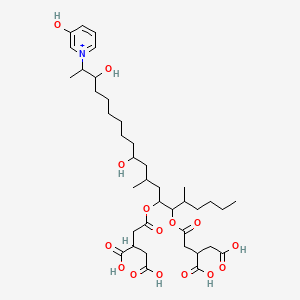
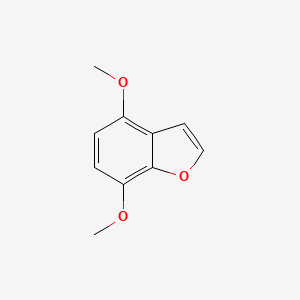

![[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol](/img/structure/B1251138.png)
